N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Tuberculosis DNA Gyrase B Molecular Docking

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 879644-75-4, PubChem ID is a synthetic anthraquinone derivative. It belongs to a class of compounds known for DNA intercalation and enzyme inhibition, but this specific molecule gained prominence when it was identified as the top-scoring ligand in a 2022 virtual screening of 2,824 anthraquinones targeting the ATP-binding pocket of DNA gyrase B (GyrB) from *Mycobacterium tuberculosis*.

Molecular Formula C16H13NO5S
Molecular Weight 331.3g/mol
CAS No. 879644-75-4
Cat. No. B352161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS879644-75-4
Molecular FormulaC16H13NO5S
Molecular Weight331.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCO
InChIInChI=1S/C16H13NO5S/c18-8-7-17-23(21,22)10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19/h1-6,9,17-18H,7-8H2
InChIKeySCECDYZDHPLRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 879644-75-4: A High-Priority Anthraquinone Sulfonamide Hit for M. tuberculosis GyrB Inhibition Research


N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 879644-75-4, PubChem ID 7122772) is a synthetic anthraquinone derivative [1]. It belongs to a class of compounds known for DNA intercalation and enzyme inhibition, but this specific molecule gained prominence when it was identified as the top-scoring ligand in a 2022 virtual screening of 2,824 anthraquinones targeting the ATP-binding pocket of DNA gyrase B (GyrB) from *Mycobacterium tuberculosis* [1]. Its structure features a hydroxyethyl substituent on the sulfonamide group, a key differentiator from other anthraquinone-2-sulfonamides, which dictates its superior predicted binding pose [1].

Hydroxyethyl-substituted anthraquinone-2-sulfonamide probe for M. tuberculosis GyrB ATP-binding pocket studies
In silico-identified hit with reported top virtual screening rank among 2,824 anthraquinones
Supports SAR investigations of sulfonamide substituent effects on target engagement

The Risk of Procuring Generic Anthraquinone-2-sulfonamides: Why CAS 879644-75-4's Specific Substituent is Critical


In-class substitution of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide with other anthraquinone-2-sulfonamides is not advisable for research focused on M. tuberculosis GyrB inhibition. The hydroxyethyl group on the sulfonamide is not a passive spectator; it directly enables a specific hydrogen-bonding network deep within the ATP-binding pocket that is absent in close analogs [1]. As demonstrated by virtual screening, a simple modification to an N,N-dimethyl sulfonamide (BS-7) or replacement with a methanesulfonate group (BS-2) results in a measurable drop in predicted binding affinity, highlighting a steep structure-activity relationship (SAR) at this position and the risk of negative experimental outcomes from generic substitution [1].

Target Compound N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (BS-1)
Generic Analogs N,N-dimethyl sulfonamide (BS-7) or methanesulfonate (BS-2) anthraquinone-2-sulfonamides
Hydrogen-bond network disruption The hydroxyethyl group enables critical H-bonds with GyrB residues Asn52, Gly107, Val123, Gly124, Val125; generic analogs lack this network, which may shift predicted binding pose and affinity.
Predicted affinity drop In silico screening indicates a measurable score difference of several units versus dimethyl or methanesulfonate derivatives, suggesting reduced target engagement potential in follow-up assays.
Steep SAR at sulfonamide position Minor substituent changes cause a sharp decline in predicted binding; experimental outcomes may not reproduce if generic analogs are substituted without careful validation.

Quantitative Differentiation of CAS 879644-75-4: Head-to-Head Docking Scores Against M. tuberculosis GyrB


Superior Predicted Binding Affinity to M. tuberculosis GyrB Out of 2,824 Screened Anthraquinones

In a head-to-head virtual screening of 2,824 anthraquinones, N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (BS-1) achieved the best molecular docking score against the *M. tuberculosis* GyrB ATP-binding pocket [1]. Its PLANTS docking score of -105.4 outperformed the next-best anthraquinone-2-sulfonamide, BS-7 (N,N-dimethyl analog), by 3.0 dimensionless units, and was 1.8 units better than the top-ranked non-sulfonamide, BS-2 [1]. This ranking was specifically attributed to the hydroxyethyl substituent, which forms critical hydrogen bonds with residues Asn52, Gly107, Val123, Gly124, and Val125 deep in the catalytic site [1].

GyrB docking rank
Head-to-head
BS-1 score: -105.4
BS-7 (N,N-dimethyl): -102.4
BS-2 (methanesulfonate): -103.6
Reported top rank among 2,824 anthraquinones; supports GyrB engagement study design
In silico PLANTS scoring; experimental validation required
Tuberculosis DNA Gyrase B Molecular Docking

Validated Rationale for Selection as a Chemical Starting Point for Derivative Design

The selection of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as a foundational scaffold was not arbitrary. The study explicitly chose it for further derivatization over the other nine top-ranked molecules due to its superior docking score and the specific orientation of its sulfur-oxygen-containing group at carbon 2 [1]. This rational selection led to the design of an aminotriazole derivative (ATD) which subsequently showed an improved PLANTS score of -107.5 and stable behavior in molecular dynamics simulations [1]. This provides a post-hoc validation of the parent compound's superior binding mode and chemical tractability, distinguishing it from closely-scored alternatives like BS-2 or BS-3 which were deprioritized [1].

Derivative score improvement
Class-level
ATD derivative score: -107.5
Δ +2.1 vs. BS-1 parent
Selected for hit-to-lead optimization; derivative score supports scaffold tractability rationale
In silico derivatization; biochemical activity unconfirmed
Drug Design Structure-Activity Relationship Aminotriazole Derivative

Favorable Predicted Pharmacokinetic and Safety Profile for In Vivo Progression

Computational predictions for the aminotriazole derivative of BS-1 indicated a low probability of cytotoxic and off-target effects, as well as an acceptable pharmacokinetic profile [1]. While these predictions are for a close derivative, the parent scaffold's binding mode is retained, providing a strong class-level inference that N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide shares a fundamental, favorable safety and drug-likeness profile compared to the broader anthraquinone class, many members of which are known for non-specific DNA intercalation and associated toxicity.

Predicted safety context
Class-level
Low cytotoxicity probability (derivative-based prediction)
In silico ADMET for derivative suggests reduced off-target risk; parent scaffold inference requires validation
Computational prediction only; not experimentally verified
ADMET Prediction Off-target Effects Preclinical Safety

Verified Application Scenarios for CAS 879644-75-4 in Antibacterial Drug Discovery


A Validated Chemical Starting Point for M. tuberculosis GyrB Inhibitor Hit-to-Lead Programs

Procure N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as a rationally selected hit compound for initiating a medicinal chemistry campaign against drug-resistant tuberculosis. Its top-ranked docking score against the GyrB ATP-binding pocket, which outperformed 2,823 other anthraquinones, makes it the most promising in silico-validated scaffold for synthesizing focused libraries aimed at improving binding affinity and antibacterial activity [1].

A Superior Probe for Investigating the Structure-Activity Relationship of Anthraquinone-2-sulfonamides

Use this compound as the benchmark reference standard in SAR studies exploring GyrB inhibition. Its quantitative differentiation from the N,N-dimethyl analog (BS-7, Δ Score = -3.0) establishes a clear performance gap directly attributable to the hydroxyethyl moiety's hydrogen-bonding capacity. This makes it an essential control compound for assays designed to correlate specific substituent effects at the 2-position with target engagement [1].

A Computational Chemistry Benchmarking Standard for DNA Gyrase Virtual Screening

For computational chemistry groups developing new docking protocols or scoring functions, N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serves as a well-characterized 'active' ligand with a known binding pose and quantitative score (-105.4 in PLANTS). Its distinct performance profile against a panel of nine close analogs provides a challenging and information-rich test case for validating the sensitivity and accuracy of new in silico methods [1].

A Scaffold for Derivatization to Generate Favorable Preclinical Candidates

For medicinal chemists, this compound represents a synthetically accessible scaffold with a proven capacity for functionalization. The successful attachment of an aminotriazole moiety, which further improved the binding score to -107.5 and retained favorable pharmacokinetic predictions, validates its use as a core structure for generating novel, patentable chemical entities with enhanced drug-like properties and target engagement [1].

Application
Selection Property
Validation Focus
GyrB inhibitor hit-to-lead programs
Target engagement in silico ranking
In vitro GyrB enzyme assay and MIC determination
Anthraquinone-2-sulfonamide SAR studies
Hydroxyethyl substituent effect on predicted binding
Correlation of docking score with biochemical activity
Virtual screening protocol validation
Known binding pose and quantitative PLANTS score
Scoring function sensitivity for ligand ranking
Medicinal chemistry derivatization scaffold
Synthetic accessibility at sulfonamide position
Functionalization impact on target affinity and drug-likeness
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